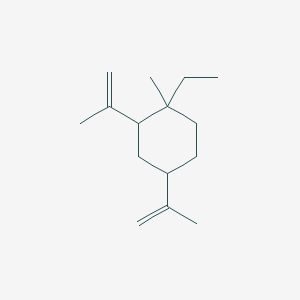
(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Phosphine Ligand Attachment: The phenylphosphine moiety is introduced through a coupling reaction with the bis(2,1-phenylene) backbone.
Chiral Resolution: The final step involves resolving the chiral centers to obtain the desired (4S,4’S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole rings to their corresponding alcohols.
Substitution: The phenylphosphine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives of the oxazole rings.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme inhibition studies.
Medicine: Explored for its role in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The compound exerts its effects through the following mechanisms:
Chiral Induction: The chiral centers in the oxazole rings induce enantioselectivity in catalytic reactions.
Coordination Chemistry: The phenylphosphine moiety coordinates with metal centers to form active catalytic complexes.
Molecular Targets: The compound targets specific substrates in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4’R)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): The enantiomer of the compound .
(4S,4’S)-2,2’-((Diphenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): A similar compound with diphenylphosphine instead of phenylphosphine.
Uniqueness
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of the phenylphosphine moiety, which imparts distinct catalytic properties compared to its analogs.
Propriétés
Formule moléculaire |
C30H33N2O2P |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
phenyl-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C30H33N2O2P/c1-20(2)25-18-33-29(31-25)23-14-8-10-16-27(23)35(22-12-6-5-7-13-22)28-17-11-9-15-24(28)30-32-26(19-34-30)21(3)4/h5-17,20-21,25-26H,18-19H2,1-4H3 |
Clé InChI |
UIPLMJWAYDPXCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)


![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)


![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)



![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)


